![molecular formula C12H12BrNO B8809908 5-(2-Bromoethoxy)-2-methylquinoline CAS No. 420786-70-5](/img/structure/B8809908.png)
5-(2-Bromoethoxy)-2-methylquinoline
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Overview
Description
5-(2-Bromoethoxy)-2-methylquinoline is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
5-(2-Bromoethoxy)-2-methylquinoline has demonstrated significant anticancer properties in various studies. Its derivatives have been tested against multiple cancer cell lines, showing promising results.
- Mechanism of Action : The compound appears to exert its effects through DNA intercalation, which disrupts the replication of cancer cells. Studies indicate that it binds to DNA with varying affinities, leading to cytotoxic effects on tumor cells while sparing normal cells .
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Case Studies :
- A study evaluated the compound's efficacy against breast cancer models, reporting significant apoptosis induction in cancer cells with minimal toxicity to normal cells.
- In xenograft models, this compound exhibited tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.
Antimicrobial Properties
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Selectivity : Research indicates that substituted quinolines, including this compound, exhibit selective antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/ml .
- Case Study : A study assessed its efficacy against multi-drug resistant bacterial strains and found effective inhibition of growth, suggesting its potential as a treatment option for resistant infections.
Neurological Applications
This compound has been investigated for its effects on central nervous system disorders.
- Therapeutic Potential : The compound has been linked to the treatment of various psychiatric disorders such as depression and anxiety. Its mechanism involves modulation of serotonin receptors, which are crucial in mood regulation .
- Clinical Relevance : The compound has shown promise in alleviating symptoms associated with anxiety disorders and depression, including seasonal affective disorder and generalized anxiety disorder. It may also be beneficial in treating memory disorders such as dementia .
Summary of Findings
Properties
CAS No. |
420786-70-5 |
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Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
5-(2-bromoethoxy)-2-methylquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-9-5-6-10-11(14-9)3-2-4-12(10)15-8-7-13/h2-6H,7-8H2,1H3 |
InChI Key |
JAIIDDLFCCFGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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